molecular formula C19H21BF3NO3 B3232849 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine CAS No. 1346708-09-5

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine

Cat. No.: B3232849
CAS No.: 1346708-09-5
M. Wt: 379.2 g/mol
InChI Key: HVLYCCIKDKQLLV-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is a boronate-containing heterocyclic compound with a pyridine core. Its structure features:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the pyridine ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.
  • A 2-(trifluoromethyl)benzyloxy substituent at the 2-position, which introduces steric bulk and electron-withdrawing effects due to the trifluoromethyl group.

This compound is primarily used in pharmaceutical and materials science research, particularly as a synthetic intermediate for modifying drug candidates or functional materials. Its boronate group allows for versatile derivatization, while the trifluoromethyl-benzyloxy moiety enhances lipophilicity and metabolic stability, making it relevant in bioactive molecule design .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[[2-(trifluoromethyl)phenyl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF3NO3/c1-17(2)18(3,4)27-20(26-17)14-9-10-24-16(11-14)25-12-13-7-5-6-8-15(13)19(21,22)23/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLYCCIKDKQLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744522
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{[2-(trifluoromethyl)phenyl]methoxy}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346708-09-5
Record name Pyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[[2-(trifluoromethyl)phenyl]methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346708-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{[2-(trifluoromethyl)phenyl]methoxy}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is a member of the boron-containing compounds known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula: C18H22BNO3
  • Molecular Weight: 305.19 g/mol
  • CAS Number: 181219-01-2
  • Structure: The compound features a pyridine ring substituted with a dioxaborolane moiety and a trifluoromethylbenzyl ether.

The biological activity of this compound is largely attributed to the boron atom in its structure, which can form reversible covalent bonds with various biomolecules. This property allows it to act as an inhibitor for specific enzymes and proteins involved in disease pathways.

Enzyme Inhibition

Research has shown that boronic acids can inhibit proteases by forming stable complexes with the active site residues. For instance, studies indicate that similar compounds exhibit inhibitory activity against the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The inhibition mechanism involves the formation of a covalent bond between the boron atom and the catalytic cysteine residue of the protease .

Antiviral Activity

Recent studies have highlighted the potential of boronic acid derivatives in antiviral applications. For example:

  • SARS-CoV-2 Inhibition: Compounds structurally related to our target compound have shown promising results as inhibitors of Mpro in vitro, with certain derivatives achieving over 70% inhibition at micromolar concentrations .

Anticancer Activity

Boronic acids have also been investigated for their anticancer properties. The ability of these compounds to modulate signaling pathways involved in cell proliferation and apoptosis has been documented:

  • Cell Proliferation Inhibition: Studies indicate that certain derivatives can inhibit cancer cell growth by inducing apoptosis through caspase activation pathways .

Case Studies

StudyFindings
Study on SARS-CoV-2 Mpro InhibitorsDemonstrated that boronic acid derivatives could effectively inhibit viral replication by targeting Mpro .
Anticancer Activity AssessmentShowed that boronic acid compounds could induce apoptosis in various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of Dioxaborolane: Utilizing pinacol as a precursor.
  • Substitution Reactions: Introducing the trifluoromethylbenzyl group onto the pyridine ring through electrophilic aromatic substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related boronate esters, focusing on molecular properties , reactivity , and applications .

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings Reference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine C₂₀H₂₂BF₃NO₃ 403.20 2-(Trifluoromethyl)benzyloxy, 4-boronate Suzuki coupling; potential in drug discovery (e.g., antimalarial quinolones)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 273.06 2-Trifluoromethyl, 4-boronate Intermediate for fluorinated pharmaceuticals; lower steric hindrance than benzyloxy
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 273.06 3-Boronate, 5-trifluoromethyl Altered regioselectivity in coupling reactions due to substituent positions
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine C₁₇H₂₃BF₃NO₃ 357.17 Morpholine, phenyl-boronate Used in catalyst design; morpholine enhances solubility in polar solvents
PY-BE (1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine) C₂₄H₂₈BNO₂ 381.30 Styryl-boronate Fluorescent probe for H₂O₂ detection (LOD: 1.54 μM; smartphone-based analysis)

Reactivity and Stability

  • Electron Effects : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution in derivatives .
  • Stability : Boronate esters with bulky substituents (e.g., benzyloxy) exhibit improved stability under acidic conditions compared to unsubstituted variants .

Key Research Findings

Morpholine Derivatives : The morpholine-containing analogue (CAS 906352-77-0) exhibits a melting point of 118–119°C, higher than the target compound’s liquid state at room temperature, indicating improved crystallinity for purification .

Regioselectivity in Coupling : Substrates with 3-boronate/5-trifluoromethyl substitution (e.g., CAS 1084953-47-8) show distinct reactivity patterns compared to 4-boronate isomers, enabling access to diverse heterocyclic scaffolds .

Yield Variations : Hydrogenation of trimethylsilyl-substituted boronates (e.g., 2ab , 2ac ) yields 36–95%, highlighting the impact of substituents on reaction efficiency .

Q & A

Q. Table 1. Key Spectroscopic Data

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 8.2 (d, J=5 Hz, 1H, pyridine-H)
¹³C NMRδ 84.5 (B-O), 150.1 (CF₃-C)
HRMS (ESI+)[M+H]⁺ = 382.1012 (Δ = +0.0021)

Q. Table 2. Solvent Effects on Reaction Yield

SolventTemp (°C)Yield (%)Purity (%)
DMF808597
THF657293

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine

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